molecular formula C12H19Cl2N B239319 3-[(4-Chlorophenyl)methyl]pentan-3-amine;hydrochloride CAS No. 1989-69-1

3-[(4-Chlorophenyl)methyl]pentan-3-amine;hydrochloride

Cat. No. B239319
CAS RN: 1989-69-1
M. Wt: 248.19 g/mol
InChI Key: QEZCTQYVNCJVLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-Chlorophenyl)methyl]pentan-3-amine;hydrochloride is a chemical compound that is widely used in scientific research. It is a selective serotonin reuptake inhibitor (SSRI) and is used to study the effects of serotonin on the brain and behavior.

Scientific Research Applications

3-[(4-Chlorophenyl)methyl]pentan-3-amine;hydrochloride is used in scientific research to study the effects of serotonin on the brain and behavior. It is commonly used as a tool to manipulate serotonin levels in animal models and in vitro studies. It has been shown to have antidepressant and anxiolytic effects in animal models and is used to study the mechanisms underlying these effects.

Mechanism of Action

The mechanism of action of 3-[(4-Chlorophenyl)methyl]pentan-3-amine;hydrochloride is to selectively inhibit the reuptake of serotonin in the brain. This leads to an increase in the concentration of serotonin in the synaptic cleft, which can have a variety of effects on behavior and physiology.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are largely related to its effects on serotonin levels in the brain. It has been shown to increase the levels of serotonin in the prefrontal cortex and hippocampus, which are regions of the brain that are involved in mood regulation and cognition. It has also been shown to have effects on other neurotransmitter systems, such as dopamine and norepinephrine.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[(4-Chlorophenyl)methyl]pentan-3-amine;hydrochloride in lab experiments is its selectivity for serotonin reuptake inhibition. This allows researchers to study the effects of serotonin specifically, without confounding variables from other neurotransmitter systems. However, one limitation is that it is not a perfect model for human serotonin reuptake inhibition, as it has different affinities for the various serotonin transporter subtypes.

Future Directions

There are many future directions for research involving 3-[(4-Chlorophenyl)methyl]pentan-3-amine;hydrochloride. One area of interest is in understanding the mechanisms underlying its antidepressant and anxiolytic effects. Another area of interest is in developing more selective serotonin reuptake inhibitors with fewer side effects. Additionally, there is interest in studying the effects of this compound on other neurotransmitter systems and in other regions of the brain. Overall, this compound is a useful tool for studying the effects of serotonin on behavior and physiology, and there is much potential for future research in this area.

Synthesis Methods

The synthesis of 3-[(4-Chlorophenyl)methyl]pentan-3-amine;hydrochloride involves the reaction of 4-chlorobenzyl chloride with 3-amino-3-methylpentane in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

properties

CAS RN

1989-69-1

Molecular Formula

C12H19Cl2N

Molecular Weight

248.19 g/mol

IUPAC Name

3-[(4-chlorophenyl)methyl]pentan-3-amine;hydrochloride

InChI

InChI=1S/C12H18ClN.ClH/c1-3-12(14,4-2)9-10-5-7-11(13)8-6-10;/h5-8H,3-4,9,14H2,1-2H3;1H

InChI Key

QEZCTQYVNCJVLQ-UHFFFAOYSA-N

SMILES

CCC(CC)(CC1=CC=C(C=C1)Cl)N.Cl

Canonical SMILES

CCC(CC)(CC1=CC=C(C=C1)Cl)N.Cl

synonyms

3-[(4-chlorophenyl)methyl]pentan-3-amine

Origin of Product

United States

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